molecular formula C₂₃H₃₃ClN₄O₃S B560564 E3 ligase Ligand 1 CAS No. 1948273-03-7

E3 ligase Ligand 1

Cat. No. B560564
M. Wt: 481.05
InChI Key: GHFOLQCCYGBOTL-QDVBFIRISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

E3 ligase Ligand 1 is a ligand used for the recruitment of VHL protein . E3 ligases are a large family of enzymes that join in a three-enzyme ubiquitination cascade together with ubiquitin activating enzyme E1 and ubiquitin conjugating enzyme E2 .


Synthesis Analysis

E3 ligase ligands have been developed into heterobifunctional compounds known as proteolysis-targeting chimeras (PROTACs), which are capable of targeted protein degradation . These compounds are comprised of a protein-targeting ligand, an appropriate linker, and a ligand binding to the E3 ligase of choice . The synthetic accessibility of the ligands and numerous successful applications led to the prevalent use of cereblon and von Hippel–Lindau as the hijacked E3 ligase .


Chemical Reactions Analysis

E3 ligase Ligand 1, as part of a PROTAC, induces the formation of a ternary complex, leading to the E3 ligase-mediated ubiquitination of the targeted protein and its proteasomal degradation .

Scientific Research Applications

  • Proteolysis targeting chimeras (PROTACs) use E3 ligase machinery to degrade specific proteins, offering new therapies for various diseases. This approach targets previously undruggable proteins and is being developed for cancer and inflammatory diseases (Castaldi & Fisher, 2021).

  • Electrophilic PROTACs engaging DCAF16, an E3 ligase, have been found effective for the degradation of nuclear proteins, demonstrating the potential for controlling protein content in cells (Zhang et al., 2018).

  • Small molecule ligands targeting the von Hippel–Lindau (VHL) E3 ubiquitin ligase show nanomolar affinities, indicating the potential for highly efficient targeted protein degradation (Galdeano et al., 2014).

  • Research on ternary complexes involving cIAP1, an E3 ligase, and BTK revealed that increased complex stability does not always correlate with higher degradation efficiency, providing insights into the mechanism of action of PROTACs (Schiemer et al., 2020).

  • The structure of the c-Cbl–UbcH7 complex elucidates the role of the RING domain in E3 ubiquitin ligases, highlighting its importance in mediating protein ubiquitination and signaling termination (Zheng et al., 2000).

  • Homo-PROTACs, utilizing the VHL E3 ligase, demonstrate a novel approach to induce self-degradation of E3 ligases, offering insights into chemical intervention strategies (Maniaci et al., 2017).

  • Advances in E3 ligase ligand chemistry have enabled the design of more effective PROTACs, with cereblon and von Hippel-Lindau being extensively utilized due to their successful applications (Sosič et al., 2022).

  • RNF43 and ZNRF3, E3 ligases, link extracellular ligand recognition with ubiquitin ligase activity, modulating cell surface signaling and impacting pathways crucial in cancer and embryogenesis (Zebisch & Jones, 2015).

Safety And Hazards

E3 ligase Ligand 1 is not classified as a hazardous substance or mixture .

properties

IUPAC Name

(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N4O3S.ClH/c1-13(15-6-8-16(9-7-15)19-14(2)25-12-31-19)26-21(29)18-10-17(28)11-27(18)22(30)20(24)23(3,4)5;/h6-9,12-13,17-18,20,28H,10-11,24H2,1-5H3,(H,26,29);1H/t13-,17+,18-,20+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHFOLQCCYGBOTL-QDVBFIRISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33ClN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

E3 ligase Ligand 1

CAS RN

1948273-03-7
Record name L-Prolinamide, 3-methyl-L-valyl-4-hydroxy-N-[(1S)-1-[4-(4-methyl-5-thiazolyl)phenyl]ethyl]-, hydrochloride (1:1), (4R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1948273-03-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Citations

For This Compound
5
Citations
CS Kounde, MM Shchepinova, CN Saunders… - Chemical …, 2020 - pubs.rsc.org
… (A) Chemical structures of pan-bromodomain inhibitor JQ1, Von Hippel Lindau E3 ligase ligand 1, uncaged PROTAC 2 with free hydroxyl group, caged PROTAC 3 with 4,5-dimethoxy-2-…
Number of citations: 80 pubs.rsc.org
MM Shchepinova, E Tate - 2019 - … .s3.amazonaws.com
… (C) Chemical structures of pan-bromodomain inhibitor JQ1, Von Hippel Lindau E3 ligase ligand 1, uncaged PROTAC 2 with free hydroxyl group, caged PROTAC 3 with 4,5dimethoxy-2-…
Q Zhao, C Ren, L Liu, J Chen, Y Shao… - Journal of Medicinal …, 2019 - ACS Publications
… First, in order to synthesis various PROTACs with different linkers, a library of linker conjugated VHL E3 ligase ligand 1 was built (Scheme 1). The amino group of 1 was reacted with …
Number of citations: 87 pubs.acs.org
V Poongavanam, Y Atilaw, S Siegel… - Journal of Medicinal …, 2022 - ACS Publications
Proteolysis-targeting chimeras (PROTACs) must be cell permeable to reach their target proteins. This is challenging as the bivalent structure of PROTACs puts them in chemical space at…
Number of citations: 30 pubs.acs.org
W Darlow - 2022 - repository.icr.ac.uk
Chemically induced degradation has emerged as a valuable tool in chemical biology and medicinal chemistry for both potential therapies, and to investigate protein function. Proteolysis …
Number of citations: 2 repository.icr.ac.uk

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.